1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione
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Overview
Description
1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione is a silicon-based reagent known for its utility in organic synthesis. This compound is characterized by the presence of a trimethylsilyl group attached to a pyrrolidine-2,5-dione structure, which enhances its reactivity and stability in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione can be synthesized from 2-trimethylsilylethyl carbonochloridite and N-hydroxysuccinimide . The reaction typically involves the use of an organic solvent such as benzene and requires refluxing conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Acylation: It can act as an acylating reagent to produce Teoc-amino acid derivatives.
Sulfenylation: It reacts with phenyl disulfide to form the corresponding bissulfide as the major product.
Common Reagents and Conditions
Sulfenylation: Phenyl disulfide is used as a reagent, with the reaction occurring under mild conditions.
Major Products Formed
Scientific Research Applications
1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of amino acid derivatives.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Mechanism of Action
The mechanism by which 1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione exerts its effects involves the formation of reactive intermediates that facilitate acylation and sulfenylation reactions. The trimethylsilyl group enhances the compound’s reactivity by stabilizing the transition states and intermediates during these reactions . The molecular targets and pathways involved include amino acids and disulfides, which are key substrates in the reactions .
Comparison with Similar Compounds
Similar Compounds
1-(Trimethylsilyl)-2-pyrrolidinone: This compound is similar in structure but lacks the acylating functionality of 1-[(Trimethylsilyl)oxy]pyrrolidine-2,5-dione.
1-(Trimethylsilyl)pyrrolidine: Another related compound, which is used in different types of organic reactions.
Uniqueness
This compound is unique due to its dual functionality as both an acylating and sulfenylating reagent. This versatility makes it a valuable tool in organic synthesis, particularly in the preparation of complex molecules and intermediates .
Properties
CAS No. |
74124-80-4 |
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Molecular Formula |
C7H13NO3Si |
Molecular Weight |
187.27 g/mol |
IUPAC Name |
1-trimethylsilyloxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H13NO3Si/c1-12(2,3)11-8-6(9)4-5-7(8)10/h4-5H2,1-3H3 |
InChI Key |
REKDPEZNOOHVIP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)ON1C(=O)CCC1=O |
Origin of Product |
United States |
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